molecular formula C20H20ClF6NO B15073465 3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride

3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride

Cat. No.: B15073465
M. Wt: 439.8 g/mol
InChI Key: DYEUTIUITGHIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of L-733060 involves several steps. One of the synthetic routes includes the reaction of a piperidine derivative with 3,5-bis(trifluoromethyl)benzyl bromide in the presence of sodium hydride to form a benzyl ether intermediate. This intermediate is then deprotected using trifluoroacetic acid to yield the final product . Industrial production methods are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.

Chemical Reactions Analysis

L-733060 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride and trifluoroacetic acid. The major product formed from these reactions is the benzyl ether intermediate, which is then converted to L-733060.

Scientific Research Applications

L-733060 has a wide range of scientific research applications:

Comparison with Similar Compounds

L-733060 belongs to the benzylether piperidine family of neurokinin 1 receptor antagonists. Similar compounds include:

  • Aprepitant
  • Casopitant
  • Fosaprepitant
  • Maropitant
  • Vestipitant
  • Vofopitant

Compared to these compounds, L-733060 is unique due to its high affinity for the neurokinin 1 receptor and its broad range of pharmacological effects .

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUTIUITGHIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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